Cotarnine iodide

描述

Synthesis Analysis

The synthesis of cotarnine iodide involves several key steps that start from the base molecule cotarnine. Cotarnine itself is derived from the oxidative degradation of noscapine and exhibits significant reactivity due to its tetrahydroisoquinoline core. Various synthetic routes have been developed to modify cotarnine and create derivatives like cotarnine iodide, focusing on the functionalization of its core structure to form new molecules with desired properties (Sahu et al., 2020).

Molecular Structure Analysis

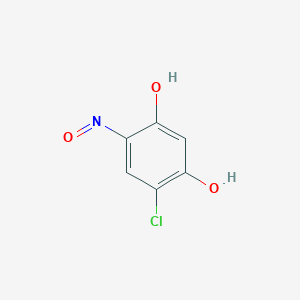

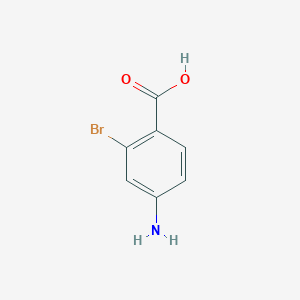

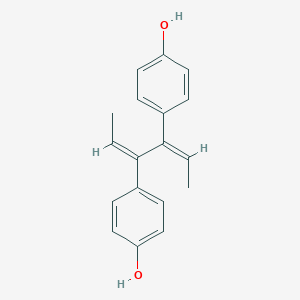

Cotarnine iodide's molecular structure is characterized by the addition of an iodide ion to the cotarnine molecule. This modification significantly impacts its chemical and physical properties, making it a subject of interest for various chemical reactions and applications. The structural analysis of cotarnine derivatives through X-ray diffraction and NMR spectroscopy has provided insights into their complex structures and the effects of different functional groups on their stability and reactivity (Krasnov et al., 2002).

Chemical Reactions and Properties

Cotarnine iodide participates in a range of chemical reactions, showcasing its versatility as a chemical compound. It has been shown to undergo unusual reactions with 1,3-dimethylbarbituric acid, leading to the formation of complex derivatives. These reactions are influenced by factors such as temperature and the presence of other reactants, highlighting the intricate chemistry of cotarnine iodide and its potential for creating novel compounds with unique properties (Krasnov & Kartsev, 2002; Kartsev et al., 2007).

Physical Properties Analysis

The physical properties of cotarnine iodide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the molecular structure and the nature of the iodide modification. Studies on the crystal structure and solubility of cotarnine derivatives provide valuable information for optimizing their use in specific applications (Krasnov et al., 2003).

Chemical Properties Analysis

The chemical properties of cotarnine iodide, including its reactivity, stability, and interactions with other compounds, are essential for understanding its potential applications. Research has explored the reactivity of cotarnine iodide with various reagents, revealing insights into its potential for synthesizing new chemical entities and its stability under different conditions. These studies are crucial for harnessing the unique properties of cotarnine iodide for scientific and industrial purposes (Kartsev et al., 2020).

科学研究应用

乙炔-丙二烯重排研究:Cotarnine iodide 用于研究季铵衍生物中的乙炔-丙二烯重排 (Ukhin et al., 2021).

串联重排研究:它在高温下与 1,3-二甲基巴比妥酸发生非常规串联重排 (Kartsev et al., 2007).

生物医学应用:在生物医学研究中,cotarnine iodide 用于测定血浆样品中诺斯卡品、那可丁及其代谢物的浓度 (Johansson et al., 1988).

合成药理学相关化合物:它用于合成药理学上重要的异喹啉-四唑和苯并氮杂卓-四唑 (Borisov et al., 2014).

C(sp3)–H 键活化:Cotarnine iodide 促进 C(SP3)-H 键的无金属活化,用于合成 1,2,3,4-四氢异喹啉 (Choudhury et al., 2017).

有机乙炔衍生物的制备:它用于制备 1-有机乙炔衍生物,如 1-(3′-hydroxypropyn-1-yl)-2-methyl-6,7-methylenedioxy-8-methoxy-1,2,3,4-tetrahydroisoquinoline (Ukhin et al., 2003).

七环缩合二异喹啉的合成:基于 Cotarnine 生物碱的合成允许创建新的七环缩合二异喹啉 (Korbonits et al., 2008).

植物生物碱的化学修饰:它用于化学修饰,以产生基于 Cotarnine 和巴比妥酸的螺环系统 (Krasnov et al., 2008).

5,5-螺衍生物的形成:Cotarnine 衍生物与 1,3-二甲基巴比妥酸反应形成 5,5-螺衍生物,在研究中有用 (Krasnov et al., 2002).

子宫出血的治疗应用:历史上,cotarnine iodide 一直被用作子宫出血的治疗剂,尽管它对子宫平滑肌纤维没有特殊作用 (Anonymous, 1896).

化学和生物应用的发展:Cotarnine 化学领域的最新进展为不同生物活性产物带来了新的合成、反应性和生物应用 (Sahu et al., 2020).

未来方向

属性

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXHDRCUOJFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560184 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cotarnine iodide | |

CAS RN |

30936-27-7 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)